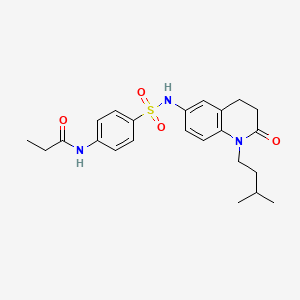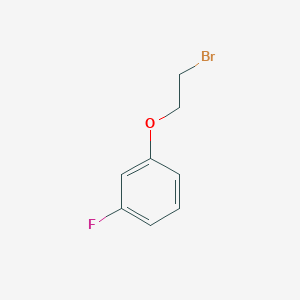
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline core, which is a structural motif found in many natural products and therapeutic lead compounds . This core is often modified with various functional groups to create new compounds with potential biological activities .
科学的研究の応用
Therapeutic Applications in Cancer and CNS Disorders
Cancer Treatment : Tetrahydroisoquinoline derivatives, including compounds structurally related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide, have been extensively studied for their anticancer properties. These compounds are recognized for their role as anticancer antibiotics, with some achieving approval for clinical use. The milestone approval of trabectedin for soft tissue sarcomas underscores the potential of tetrahydroisoquinoline scaffolds in oncology (Singh & Shah, 2017). Additionally, naturally occurring isoquinoline alkaloids have demonstrated significant antitumor activities, highlighting the role of isoquinoline N-oxides as a promising source of leads for anticancer drug discovery (Dembitsky et al., 2015).
Central Nervous System (CNS) Disorders : The neuroprotective and memory-enhancing effects of acetylcholinesterase inhibitors, closely related to the tetrahydroisoquinoline class, have been a subject of interest. These compounds have been found effective in improving cognitive function in experimental models, potentially offering insights into treatment strategies for Alzheimer's disease and related cognitive disorders (Mohammed, 1993).
Potential Applications in Infectious Diseases
Research has also extended into the potential application of tetrahydroisoquinoline derivatives in treating infectious diseases. The broad therapeutic activities synthesized for various diseases, including malaria, tuberculosis, HIV-infection, and other infectious diseases, suggest that these compounds could be developed into novel drugs with unique mechanisms of action, offering new treatment avenues beyond their traditional applications (Singh & Shah, 2017).
作用機序
Target of Action
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
The mode of action of THIQ analogs is complex and depends on the specific biological activity they exert. For instance, some THIQ analogs have been found to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . This inhibition reinvigorates exhausted immune cells of both the innate and adaptive immune systems by blocking the interaction of PD-1 with PD-L1 on tumor cells . .
Biochemical Pathways
The biochemical pathways affected by THIQ analogs are diverse and depend on the specific biological activity they exert. For instance, some THIQ analogs have been found to affect the PD-1/PD-L1 immune checkpoint pathway . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. For instance, some THIQ analogs have been found to cause cell cycle arrest and increase apoptosis in certain cancer cell lines . .
特性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(19)18-8-7-12-5-6-14(9-13(12)10-18)17-15(20)16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXPYRVKRHTOHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382158.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2382159.png)
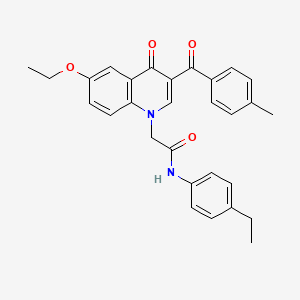
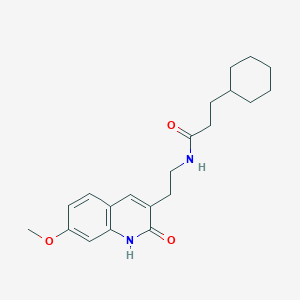
![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;hydrochloride](/img/structure/B2382165.png)
![4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2382167.png)
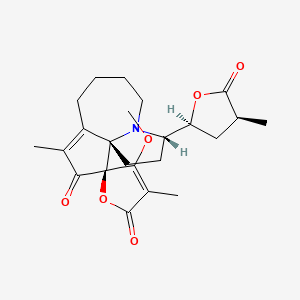
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide](/img/structure/B2382169.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2382170.png)
![3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2382171.png)
![N-(4-{[(prop-2-en-1-yl)carbamoyl]amino}phenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2382175.png)

